3-Acrylamidophenylboronic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boronic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

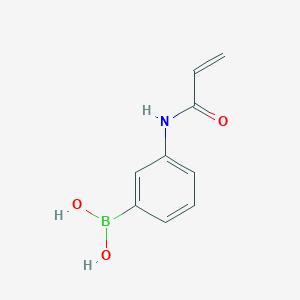

2D Structure

特性

IUPAC Name |

[3-(prop-2-enoylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO3/c1-2-9(12)11-8-5-3-4-7(6-8)10(13)14/h2-6,13-14H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVXDHIJOKEBMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)C=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

149698-08-8 | |

| Record name | Boronic acid, B-[3-[(1-oxo-2-propen-1-yl)amino]phenyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149698-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50438076 | |

| Record name | 3-Acrylamidophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99349-68-5 | |

| Record name | 3-Acrylamidophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acrylamidophenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Acrylamidophenylboronic Acid: Structure, Function, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-acrylamidophenylboronic acid (AAPBA), a versatile monomer increasingly utilized in the development of advanced biomaterials. We will delve into its core structure and dual-functionality, and explore its applications in glucose sensing and drug delivery, supported by detailed experimental protocols and quantitative data.

Core Concepts: Structure and Functionality

This compound is an organic compound featuring two key functional moieties: an acrylamide (B121943) group and a phenylboronic acid group. This unique combination allows it to act as a building block for functional polymers with tunable properties.

Chemical Structure and Properties:

| Property | Value |

| Chemical Formula | C₉H₁₀BNO₃[1][2] |

| Molecular Weight | 190.99 g/mol [1][3] |

| IUPAC Name | [3-(prop-2-enoylamino)phenyl]boronic acid[1] |

| CAS Number | 99349-68-5[1][4] |

| Appearance | White to off-white powder[3] |

| Melting Point | 129-146 °C[3] |

| pKa | ~8.8-9.3[5][6] |

| Solubility | Soluble in polar organic solvents like DMSO and DMF. Its solubility in water is enhanced when copolymerized with hydrophilic monomers.[3][7] |

The dual functionality of AAPBA is central to its utility:

-

Acrylamide Group: This group readily participates in polymerization reactions, particularly free-radical polymerization. This allows for the incorporation of AAPBA into polymer chains, forming homopolymers or copolymers with other monomers. This versatility in polymerization is fundamental to creating a wide range of functional materials.[8]

-

Phenylboronic Acid Group: This moiety is responsible for the "smart" or "stimuli-responsive" behavior of AAPBA-containing polymers. Boronic acids are known to form reversible covalent bonds with compounds containing cis-diol functionalities, such as glucose and other saccharides.[9] This interaction is pH-dependent, with the binding being more favorable at pH values above the pKa of the boronic acid, where it exists in a more stable, negatively charged tetrahedral configuration.[6]

Applications in Advanced Drug Delivery and Biosensing

The unique properties of AAPBA have led to its extensive use in two primary areas of biomedical research: glucose sensing and controlled drug delivery.

Glucose-Responsive Systems

The ability of the phenylboronic acid group to bind with glucose makes AAPBA an ideal component for developing glucose sensors and glucose-responsive drug delivery systems for diabetes management.

Mechanism of Action:

In an aqueous environment, the phenylboronic acid group exists in equilibrium between a neutral trigonal planar form and a negatively charged tetrahedral form. The tetrahedral form has a higher affinity for diols like glucose. An increase in glucose concentration shifts this equilibrium towards the formation of a boronate-glucose complex.[6] In a polymer network, this shift leads to an increase in the negative charge density, resulting in electrostatic repulsion and swelling of the polymer matrix. This swelling can be harnessed to trigger the release of an encapsulated drug, such as insulin (B600854).

Quantitative Data on Glucose Sensing:

| Polymer System | Glucose Sensing Range | Response Threshold | Swelling Ratio | Reference |

| PHEAA-ran-PAAPBA | 27–468 mg/mL | Not Specified | Not Specified | [7][10][11] |

| P(AAPBA-co-DMAA-co-AAm) | Not Specified | > 200 mg/dL | > 10 times | [12][13] |

| PNIPAM-b-PAPBA | Not Specified | Not Specified | Dissociation of micelles | [5] |

Self-Healing Hydrogels for Tissue Engineering

The reversible nature of the boronate ester bond also allows for the design of self-healing hydrogels. When these hydrogels are damaged, the reversible bonds can reform, restoring the structural integrity of the material. This property is highly desirable in tissue engineering applications where the material needs to withstand mechanical stress and adapt to the dynamic environment of the body. For instance, AAPBA can be copolymerized with acrylamide and cross-linked with a diol-containing polymer like hydroxypropyl guar (B607891) gum to create hydrogels with good mechanical strength and fast self-healing properties.

Experimental Protocols

Synthesis of this compound (AAPBA)

This protocol describes a common method for the synthesis of AAPBA from 3-aminophenylboronic acid and acryloyl chloride.

Materials:

-

3-Aminophenylboronic acid monohydrate

-

Acryloyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

Procedure:

-

Dissolve 3-aminobenzene boronic acid monohydrate (e.g., 3.4 g, 21.9 mmol) in a 1:1 mixture of THF and water (e.g., 80 mL) in a round-bottom flask.[7]

-

Cool the solution to 4 °C in an ice-water bath.[7]

-

Slowly add sodium bicarbonate (e.g., 3.7 g, 44.0 mmol) and then acryloyl chloride (e.g., 3.57 mL, 44.1 mmol) to the mixture while stirring.[7]

-

Allow the reaction to warm to room temperature and stir overnight.[7]

-

Remove the THF and water under vacuum to obtain a solid.[7]

-

Dissolve the solid in ethyl acetate and wash successively with water, saturated sodium bicarbonate solution, water, and brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.

Preparation of a Glucose-Responsive Hydrogel

This protocol outlines the preparation of a glucose-sensitive hydrogel through free-radical polymerization of AAPBA with a comonomer.

Materials:

-

This compound (AAPBA)

-

N-hydroxyethyl acrylamide (HEAA) or another suitable comonomer

-

2,2'-Azobisisobutyronitrile (AIBN) as an initiator

-

Dimethyl sulfoxide (B87167) (DMSO) as a solvent

Procedure:

-

Dissolve the desired amounts of AAPBA (e.g., 0.5 g, 2.63 mmol) and HEAA (e.g., 5.46 mL, 52.7 mmol) in DMSO (e.g., 35 mL).[7]

-

Add the initiator, AIBN (e.g., 0.022 g, 0.13 mmol).[7]

-

Bubble nitrogen gas through the solution for 1 hour to remove oxygen.[7]

-

Place the reaction vessel in an oil bath at 70 °C for 24 hours under a nitrogen atmosphere.[7]

-

After polymerization, the resulting polymer solution can be purified by dialysis against deionized water and then lyophilized to obtain the dry hydrogel.

In Vitro Insulin Release from a Glucose-Responsive Nanoparticle System

This protocol describes a general procedure to evaluate the glucose-responsive release of insulin from AAPBA-based nanoparticles.[14]

Materials:

-

Insulin-loaded AAPBA-based nanoparticles

-

Phosphate buffer solution (PBS), pH 7.4

-

Glucose solutions of varying concentrations (e.g., 0, 1, 2, 3 mg/mL)

-

Shaking incubator

Procedure:

-

Suspend a known amount of insulin-loaded nanoparticles (e.g., 5 mg) in a specific volume of PBS (e.g., 20 mL) containing different glucose concentrations.[14]

-

Incubate the suspensions at 37 °C with gentle shaking (e.g., 100 rpm).[14]

-

At predetermined time intervals, withdraw a small aliquot of the release medium.

-

Replace the withdrawn volume with fresh release medium of the same glucose concentration to maintain a constant volume.

-

Analyze the concentration of insulin in the collected samples using a suitable method, such as HPLC or a BCA protein assay.

-

Plot the cumulative percentage of insulin released as a function of time for each glucose concentration.

Conclusion

This compound is a highly versatile monomer with significant potential in the fields of biomedical engineering and drug delivery. Its unique dual-functionality allows for the creation of "smart" polymers that can respond to specific biological stimuli, most notably glucose. The ability to fine-tune the properties of these polymers through copolymerization and cross-linking opens up a wide range of possibilities for the development of advanced glucose sensors, self-regulated insulin delivery systems, and self-healing materials for tissue regeneration. Further research into the optimization of the binding kinetics, mechanical properties, and biocompatibility of AAPBA-based materials will undoubtedly lead to new and innovative solutions for pressing healthcare challenges.

References

- 1. This compound | C9H10BNO3 | CID 10321331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H10BNO3) [pubchemlite.lcsb.uni.lu]

- 3. 3-(丙烯酰胺基)苯硼酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels [mdpi.com]

- 7. Synthesis and Development of Poly(N-Hydroxyethyl Acrylamide)-Ran-3-Acrylamidophenylboronic Acid Polymer Fluid for Potential Application in Affinity Sensing of Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and development of poly(N-hydroxyethyl acrylamide)-ran-3-acrylamidophenylboronic acid polymer fluid for potential application in affinity sensing of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 14. dovepress.com [dovepress.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Aminophenylboronic Acid (3-APBA) Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenylboronic acid (3-APBA), also known as 3-aminobenzeneboronic acid, is a versatile organic compound that has garnered significant attention across various scientific disciplines. Its unique bifunctional nature, possessing both an amine group and a boronic acid moiety, makes it a valuable building block in organic synthesis and materials science. The boronic acid group is particularly notable for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, a characteristic that is extensively exploited in the development of glucose-sensitive systems.

In the realm of drug development and biomedical research, 3-APBA is a critical monomer for creating "smart" polymers. These polymers can respond to changes in glucose concentration, making them ideal candidates for self-regulated insulin (B600854) delivery systems for diabetes therapy.[1][2][3] Furthermore, its ability to interact with saccharides is utilized in developing biosensors for bacterial detection.[4][5] This guide provides a comprehensive overview of the synthesis and characterization of 3-APBA and its widely used derivative, 3-acrylamidophenylboronic acid (AAPBA), offering detailed protocols and data for laboratory application.

Physicochemical Properties of 3-Aminophenylboronic Acid

A summary of the key physicochemical properties of 3-APBA is presented below. The compound is typically available as a monohydrate, which is more stable for long-term storage.[6]

| Property | Value | Reference |

| IUPAC Name | (3-aminophenyl)boronic acid | [7] |

| Synonyms | 3-APBA, m-Aminobenzeneboronic acid | [7] |

| Molecular Formula | C₆H₈BNO₂ | [5][7] |

| Molecular Weight | 136.94 g/mol | [5] |

| Appearance | Beige to brown crystalline powder or crystals | [8] |

| Melting Point | 225 °C | [5] |

| CAS Number | 30418-59-8 | [5][7] |

| Solubility | Soluble in DMSO and methanol | [9] |

Synthesis of 3-Aminophenylboronic Acid (3-APBA)

Several synthetic routes to 3-APBA have been reported. A common and effective method involves a palladium-catalyzed coupling reaction followed by reduction and hydrolysis, which is suitable for large-scale production due to its operational simplicity and the high purity of the resulting product.[6]

Experimental Protocol: Palladium-Catalyzed Synthesis

This method proceeds in two main steps within a single pot: a coupling reaction to form an intermediate, followed by a quenching step that simultaneously reduces the nitro group and hydrolyzes the ester.[6]

-

Coupling Reaction : 3-Nitrobenzophenone and bis(catecholato)diboron (B79384) are reacted in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in an organic solvent such as DMSO, DMF, or dioxane. The mixture is heated to facilitate the coupling reaction, forming the 3-nitrophenylboronic acid catechol ester intermediate.[6]

-

Reduction and Hydrolysis : After the coupling reaction is complete, the mixture is cooled. Water is then added directly to the reaction solution to quench the reaction. This step serves a dual purpose: the nitro group is reduced to an amine, and the boronic ester is hydrolyzed to the desired 3-aminophenylboronic acid.[6]

-

Purification : The product is worked up by adding an acid to move the aminated product into the aqueous layer. After separating the layers, a base is added to the aqueous layer to neutralize it. The final product is then extracted using an organic solvent and isolated by desolventizing.[6] For long-term stability, the product can be prepared as a hydrate.[6]

Caption: Workflow for the synthesis of 3-APBA.

Synthesis of this compound (AAPBA) Monomer

For applications in polymer science, such as the creation of glucose-responsive hydrogels, 3-APBA is often converted into a polymerizable monomer. The most common derivative is this compound (AAPBA), which contains a vinyl group suitable for radical polymerization.

Experimental Protocol: Acryloyl Chloride Method

This protocol describes the reaction of 3-APBA with acryloyl chloride to form the AAPBA monomer.[10]

-

Dissolution : Dissolve 3-aminophenylboronic acid (1 equivalent, e.g., 21.9 mmol) in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water.

-

Base Addition : Add sodium bicarbonate (2.2 equivalents, e.g., 48.2 mmol) to the solution and cool the mixture to below 5°C in an ice bath.

-

Acylation : Slowly add a solution of acryloyl chloride (2.2 equivalents, e.g., 48.3 mmol) in anhydrous THF dropwise over 1 hour, maintaining the low temperature.

-

Reaction : Allow the reaction mixture to stir overnight, gradually warming to room temperature.

-

Work-up : Remove the THF under vacuum. Add ethyl acetate (B1210297) to the remaining solution and stir. Wash the organic layer sequentially with water and brine.

-

Purification : Remove the ethyl acetate under vacuum. Add deionized water to the solid residue and heat at 80°C until a clear solution forms. Filter the hot solution and cool it to below 10°C to induce crystallization.

-

Isolation : Collect the white solid by filtration and recrystallize from deionized water. Dry the final product in a vacuum oven to yield pure AAPBA (yield reported as 36.7%).[10]

Caption: Workflow for the synthesis of AAPBA monomer.

Characterization of 3-APBA

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 3-APBA monomer. Standard analytical techniques include NMR, FTIR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. Both ¹H and ¹¹B NMR are particularly informative for 3-APBA.

-

¹H NMR : Provides information on the protons in the molecule, confirming the aromatic ring substitution pattern and the presence of amine and hydroxyl groups.[11]

-

¹¹B NMR : Confirms the presence and coordination state of the boron atom. In solid-state ¹¹B MAS NMR, signals for both trigonal (B[10]) and tetrahedral (B) boron may be observed.[11]

| ¹H NMR (in DMSO-d₆) | ¹¹B MAS NMR (Solid State) |

| Signals corresponding to aromatic protons. | B[10] signal observed. |

| Signal for -NH₂ protons. | B signal at ~1.9 ppm (indicates OH⁻ coordination).[11] |

| Signal for -B(OH)₂ protons. | Ratio of B[10] to B can be determined (e.g., 83.3% to 16.7%).[11] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 3-APBA will show characteristic absorption bands confirming its structure.[4][8]

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | N-H stretching (amine group) |

| ~3200 | O-H stretching (boronic acid) |

| ~1600 | N-H bending (amine group) |

| ~1400-1300 | B-O stretching |

| ~1100-1000 | B-C stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of 3-APBA. The experimental mass spectrum, including the isotopic distribution pattern characteristic of boron, should match the simulated spectrum.[11]

| Technique | Expected Result |

| Electrospray Ionization (ESI-MS) | Observation of the molecular ion peak [M+H]⁺ or [M-H]⁻. |

| High-Resolution MS (HRMS) | Provides the exact mass, confirming the molecular formula C₆H₈BNO₂ (Monoisotopic Mass: 137.0648087 Da).[7] |

Functional Pathway: Reversible Glucose Binding

A primary application of 3-APBA-containing materials in drug development is for glucose-sensing. This function relies on the reversible reaction between the boronic acid group and the cis-diol groups of glucose. In an aqueous environment at physiological pH, the trigonal, uncharged boronic acid exists in equilibrium with a more stable tetrahedral, anionic boronate ester when complexed with a diol like glucose.[12] This reversible binding event can trigger a macroscopic change in a polymer network, such as swelling or shrinking, to release an encapsulated drug like insulin.[1][2]

Caption: Reversible binding of 3-APBA with glucose.

Conclusion

3-Aminophenylboronic acid is a cornerstone monomer for the development of advanced functional materials, particularly in the biomedical field. Its synthesis is well-established, offering routes that can be scaled for industrial production. The characterization of 3-APBA and its derivatives like AAPBA is straightforward using standard analytical techniques, which reliably confirm structure and purity. The unique, reversible diol-binding capability of the boronic acid moiety provides a powerful mechanism for creating stimuli-responsive systems, paving the way for innovations in glucose-sensing and automated drug delivery for diabetes management. This guide provides the fundamental protocols and data necessary for researchers to synthesize, characterize, and utilize this important chemical building block.

References

- 1. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-アミノフェニルボロン酸 | Sigma-Aldrich [sigmaaldrich.com]

- 6. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]

- 7. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Aminophenylboronic acid monohydrate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. chembk.com [chembk.com]

- 10. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Fundamental Principles of Phenylboronic Acid-Diol Interactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core chemical principles governing the reversible covalent interaction between phenylboronic acids (PBAs) and diols. This interaction is pivotal in fields ranging from molecular sensing and diagnostics to drug delivery and the creation of stimuli-responsive materials. We will explore the thermodynamics and kinetics of this interaction, the critical factors influencing its stability, and the experimental methodologies used for its characterization.

Core Principles of the Phenylboronic Acid-Diol Interaction

The interaction between a phenylboronic acid and a compound containing a 1,2- or 1,3-diol is a reversible esterification reaction that forms a cyclic boronate ester. This dynamic covalent chemistry is highly selective and can occur under aqueous conditions, making it exceptionally useful for biological applications.

The Role of pH and pKa

The equilibrium of this reaction is critically dependent on the pH of the solution. Phenylboronic acid exists in an equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral boronate form (sp³ hybridized). The tetrahedral form is a stronger Lewis acid and preferentially binds with diols.

The binding constant for diol complexation generally increases as the pH rises above the pKa of the boronic acid, due to the increased population of the more reactive tetrahedral boronate species.[1] However, the relationship is not linear; an optimal binding pH often exists, which is influenced by the pKa values of both the boronic acid and the diol.[2] Electron-withdrawing substituents on the phenyl ring decrease the pKa of the boronic acid, which can enhance binding affinity at physiological pH.[3]

Caption: pH-dependent equilibrium of phenylboronic acid and its interaction with a diol.

Structural Factors Influencing Binding Affinity

The stability of the resulting boronate ester is governed by several structural factors of both binding partners:

-

Diol Structure: The relative orientation of the hydroxyl groups is crucial. cis-Diols on a rigid five-membered ring (e.g., furanose sugars) generally exhibit higher affinity than those on six-membered rings or flexible acyclic diols.[4] Aromatic diols, such as catechols, typically form significantly more stable complexes than aliphatic diols like sugars, often by three orders of magnitude.[5]

-

Sugar Isomers: For saccharides, the binding affinity is highly dependent on the specific isomeric form present in solution. For example, β-D-fructofuranose is the primary fructose (B13574) isomer that binds with high affinity.[6]

-

Steric Hindrance: Bulky substituents on either the phenylboronic acid or the diol can sterically hinder the formation of the cyclic ester, thereby reducing the binding affinity.

Quantitative Data on PBA-Diol Interactions

The binding affinity is quantified by the association constant (Kₐ) or the dissociation constant (Kₑ). The strength of the boronic acid is quantified by its pKa. The following tables summarize representative data for various phenylboronic acids and their interactions with common diols.

Table 1: pKa Values of Selected Phenylboronic Acids

| Phenylboronic Acid Derivative | Substituent | pKa Value | Reference(s) |

| Phenylboronic acid | -H | 8.8 | [3] |

| 4-Fluorophenylboronic acid | 4-F | 8.6 | [3] |

| 4-Acetylphenylboronic acid | 4-COCH₃ | 7.7 | [3] |

| 4-Formylphenylboronic acid | 4-CHO | 7.6 | [3] |

| 3-Nitrophenylboronic acid | 3-NO₂ | 7.1 | [3] |

| 3,4,5-Trifluorophenylboronic acid | 3,4,5-F₃ | 6.8 | [3] |

| 2-Fluoro-5-nitrophenylboronic acid | 2-F, 5-NO₂ | 6.0 | [3] |

Table 2: Association Constants (Kₐ) for PBA Interactions with Diols at pH 7.4

| Phenylboronic Acid | Diol | Kₐ (M⁻¹) | Reference(s) |

| 3-Aminophenylboronic acid | D-Glucose | 8.7 | [5] |

| 3-Aminophenylboronic acid | D-Galactose | 14 | [5] |

| 3-Aminophenylboronic acid | D-Mannose | 23 | [5] |

| 3-Aminophenylboronic acid | D-Fructose | 435 | [5] |

| 3-Aminophenylboronic acid | Catechol | 2,750 | [5] |

| 3-Aminophenylboronic acid | Dopamine | 2,190 | [5] |

| Phenylboronic acid | D-Fructose | 1700 | [7] |

| Phenylboronic acid | D-Glucose | 9.1 | [7] |

Experimental Protocols for Characterization

Several biophysical techniques are employed to quantify the thermodynamics and kinetics of PBA-diol interactions. Below are detailed protocols for two common methods.

Protocol: Alizarin Red S (ARS) Fluorescence Competition Assay

This method is widely used to determine the binding constant of a non-fluorescent diol by measuring its ability to displace the fluorescent dye Alizarin Red S (ARS) from its complex with a PBA.[8] The ARS-PBA complex is highly fluorescent, while free ARS is not.[9]

Materials:

-

Phenylboronic acid (PBA) stock solution (e.g., 10 mM in DMSO).

-

Alizarin Red S (ARS) stock solution (e.g., 1 mM in water).

-

Competing diol (e.g., fructose) stock solution of known concentration.

-

Assay buffer (e.g., 0.1 M Phosphate buffer, pH 7.4).

-

96-well black microplate.

-

Fluorescence plate reader (Excitation λ ≈ 460-495 nm, Emission λ ≈ 590-610 nm).

Methodology:

-

Preparation of ARS-PBA Complex: Prepare a working solution of the ARS-PBA complex in the assay buffer. Final concentrations are typically in the low micromolar range (e.g., 1 µM ARS and 10 µM PBA). The excess PBA ensures most of the ARS is in the bound, fluorescent state.

-

Prepare Diol Dilutions: Create a serial dilution of the competing diol in the assay buffer, covering a wide concentration range (e.g., from 0 to 100 mM for fructose).

-

Assay Setup: To the wells of the microplate, add a fixed volume of the ARS-PBA complex solution.

-

Competition: Add an equal volume of each diol dilution to the wells. Include a control with buffer only (no diol).

-

Incubation: Incubate the plate at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 5-10 minutes).

-

Measurement: Measure the fluorescence intensity in each well using the plate reader.

-

Data Analysis:

-

Plot the fluorescence intensity (I) as a function of the competing diol concentration [Diol].

-

The data can be fit to a competitive binding equation to determine the binding constant (Kₐ) of the diol. The Kₐ for the PBA-ARS interaction must be determined separately in a direct titration.

-

Caption: Workflow for a competitive fluorescence binding assay using Alizarin Red S (ARS).

Protocol: pKa Determination and Diol Binding by ¹¹B NMR Spectroscopy

¹¹B NMR is a direct method to observe the state of the boron atom. The sp² hybridized trigonal boronic acid has a chemical shift (δ) around 28-30 ppm, while the sp³ hybridized tetrahedral boronate or boronate ester shifts significantly upfield to around 3-9 ppm.[10][11]

Materials:

-

Phenylboronic acid derivative.

-

Diol of interest.

-

A series of buffers covering a wide pH range (e.g., pH 2 to 12).

-

D₂O for locking.

-

NMR tubes.

-

NMR spectrometer with a boron probe.

Methodology for pKa Determination:

-

Sample Preparation: Prepare a series of samples, each containing a fixed concentration of the PBA (e.g., 20 mM) in buffers of varying pH. Add a small amount of D₂O to each.

-

NMR Acquisition: Acquire ¹¹B NMR spectra for each sample.

-

Data Analysis:

-

Observe the chemical shift of the boron signal as a function of pH. A single peak that shifts upfield with increasing pH will be observed.

-

Plot the chemical shift (δ) versus pH.

-

Fit the data to the Henderson-Hasselbalch equation. The pH at the inflection point of the sigmoid curve corresponds to the pKa of the boronic acid.

-

Methodology for Diol Binding:

-

Sample Preparation: At a fixed pH (typically above the PBA's pKa), prepare a series of samples with a constant concentration of PBA and increasing concentrations of the diol (e.g., 0 to 10 molar equivalents).

-

NMR Acquisition: Acquire ¹¹B NMR spectra for each sample.

-

Data Analysis:

-

Two distinct peaks may be observed: one for the free boronate and one for the boronate ester. Alternatively, if the exchange is fast on the NMR timescale, a single, population-averaged peak will be observed that shifts upon diol addition.

-

Calculate the mole fraction of the bound and unbound species by integrating the respective peaks (for slow exchange) or by analyzing the chemical shift of the averaged peak (for fast exchange).

-

Use this information to calculate the binding constant Kₐ.[12]

-

Application Example: PBA-Based Glucose Sensing

A prominent application of PBA-diol chemistry is in continuous glucose monitoring. Sensors are often based on a polyacrylamide hydrogel functionalized with PBA moieties.[1][13]

Signaling Mechanism:

-

At physiological pH (~7.4), the PBA groups within the hydrogel are largely in the neutral, trigonal state.

-

When glucose is present, it binds to the PBA, forming a cyclic boronate ester.

-

The resulting glucose-boronate ester is significantly more acidic than the parent boronic acid, causing it to become negatively charged (anionic).

-

This increase in fixed negative charges within the hydrogel matrix creates an influx of counter-ions and water due to increased Donnan osmotic pressure.[1][2]

-

The influx of water causes the hydrogel to swell. This volumetric change can be detected by various transduction methods (e.g., optical diffraction, pressure), providing a signal proportional to the glucose concentration.[13][14]

Caption: Signaling pathway of a hydrogel-based phenylboronic acid glucose sensor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.ru [2024.sci-hub.ru]

- 4. par.nsf.gov [par.nsf.gov]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. Boronic acids as fructose sensors. Structure determination of the complexes involved using 1JCC coupling constants | Semantic Scholar [semanticscholar.org]

- 7. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. par.nsf.gov [par.nsf.gov]

- 11. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. orbi.umons.ac.be [orbi.umons.ac.be]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the pKa of 3-Acrylamidophenylboronic Acid

This technical guide provides a comprehensive exploration of the acid dissociation constant (pKa) of 3-Acrylamidophenylboronic acid (3-APB), a versatile monomer crucial in the development of stimuli-responsive materials. For researchers, scientists, and professionals in drug development, understanding the pKa of 3-APB is fundamental to harnessing its pH-dependent behaviors for applications such as glucose sensors, self-regulated insulin (B600854) delivery systems, and boronate affinity chromatography.[1][2]

Core Properties and pKa of this compound

This compound (3-APB) is a functional monomer that possesses both a polymerizable acrylamide (B121943) group and a pH-responsive phenylboronic acid moiety.[3] The boronic acid group can exist in equilibrium between an uncharged, trigonal planar state and a negatively charged, tetrahedral boronate form.[4] This transition is pH-dependent and is the cornerstone of its utility in smart materials. The pKa is the pH at which these two forms are present in equal concentrations.

Quantitative Data Summary

The physicochemical properties of this compound are summarized below. The reported pKa values vary slightly across different studies, which can be attributed to variations in experimental conditions such as solvent, temperature, and ionic strength.

| Property | Value | Significance | Source(s) |

| pKa | ~9.0 - 9.3 | Defines the pH range for the transition from the hydrophobic boronic acid to the hydrophilic boronate form. | [4][5][6] |

| Predicted pKa | 8.05 ± 0.10 | Computationally derived value, useful for theoretical modeling. | [1] |

| Binding pH | ~6.5 | Effective pH for binding diols when immobilized on a silica (B1680970) hybrid monolith. | [2] |

| Molecular Formula | C₉H₁₀BNO₃ | Indicates the elemental composition of the molecule. | [1][7] |

| Molecular Weight | 190.994 g/mol | Important for stoichiometric calculations in synthesis and polymerization. | [1] |

| Melting Point | 129-146°C | A basic physical characteristic of the compound in its solid state. | [1] |

| Predicted Density | 1.22 ± 0.1 g/cm³ | Provides an estimate of the compound's density. | [1] |

Experimental Protocols

Detailed methodologies are essential for the accurate determination and application of 3-APB's properties. Below are protocols for its synthesis and pKa determination.

Protocol 1: Synthesis of this compound

This protocol is adapted from methods involving the reaction of 3-aminophenylboronic acid with acryloyl chloride.[4][5]

Materials:

-

3-Aminophenylboronic acid monohydrate

-

Acryloyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate (B1210297)

-

Magnetic stir bar and stirrer

-

Round-bottom flask (250 mL)

-

Ice bath

Procedure:

-

In a 250 mL round-bottom flask, dissolve 3-aminophenylboronic acid monohydrate (e.g., 3.16 g, 20 mmol) in a 1:1 mixture of THF (40 mL) and water (40 mL).[4]

-

Add sodium bicarbonate (e.g., 3.36 g, 40 mmol) to the solution.[4]

-

Cool the flask in an ice-water bath to 0-5 °C.[4]

-

While maintaining the low temperature, slowly add acryloyl chloride (e.g., 3.77 g, 40 mmol) dropwise to the stirred solution.[4]

-

Allow the reaction to stir for 4 hours, gradually warming to room temperature.[4]

-

Remove the THF from the reaction mixture using a rotary evaporator.[4]

-

A solid crude product will be obtained. Add ethyl acetate (50 mL) and stir the solid for 2 hours to wash away impurities.[4]

-

Filter the solid product, wash with a small amount of cold water, and dry under a vacuum to yield the final white crystalline product.

Protocol 2: pKa Determination by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of acids and bases by measuring the pH of a solution as a titrant is added.[8][9]

Materials & Equipment:

-

This compound

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M), carbonate-free

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water, boiled to remove CO₂

-

pH meter with a combination glass electrode, calibrated with standard buffers (pH 4, 7, 10)

-

Automatic titrator or burette

-

Stir plate and stir bar

-

Constant temperature bath (25 ± 1 °C)

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of CO₂-free deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Place the solution in a jacketed beaker maintained at 25 °C and begin gentle stirring.

-

Immerse the calibrated pH electrode into the solution.

-

Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the measured pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.

Visualizations: Workflows and Chemical Equilibria

Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.

Caption: Workflow for pKa determination of 3-APB.

Caption: pH-dependent equilibrium of 3-APB.

References

- 1. This compound|lookchem [lookchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pH-Triggered reversible morphological inversion of orthogonally-addressable poly(this compound)-block-poly(acrylamidoethylamine) micelles and their shell crosslinked nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound | C9H10BNO3 | CID 10321331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DSpace [kuscholarworks.ku.edu]

A Comprehensive Technical Guide to the Solubility of 3-Acrylamidophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 3-Acrylamidophenylboronic acid (3-APB), a versatile monomer increasingly utilized in the development of advanced materials for biomedical applications. Due to its unique dual functionality, featuring both an acrylamide (B121943) moiety for polymerization and a phenylboronic acid group for reversible diol binding, understanding its solubility is critical for its application in drug delivery systems, glucose sensors, and responsive hydrogels. This document synthesizes available qualitative solubility information, outlines a general experimental protocol for quantitative solubility determination, and presents logical workflows for solubility testing and application pathways.

Introduction to this compound

This compound (3-APB) is a functional monomer that has garnered significant attention in materials science and biotechnology.[1] Its acrylamide group allows it to readily participate in polymerization reactions, while the phenylboronic acid group can form reversible covalent bonds with cis-diols, a characteristic famously exploited for glucose sensing. This dual nature makes 3-APB a key component in the design of "smart" polymers that can respond to specific biological cues.[1] The effectiveness of 3-APB in these applications is intrinsically linked to its solubility in various solvent systems, which dictates the conditions for polymerization, purification, and formulation.

Solubility Profile of this compound

Table 1: Summary of Qualitative Solubility of this compound

| Solvent/Solvent System | Solubility | Context/Reference |

| Tetrahydrofuran (THF) / Water (1:1 v/v) | Soluble | Used as a solvent for the synthesis of 3-APB.[2][3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Used as a solvent for the free radical polymerization of 3-APB.[2] |

| Dimethylformamide (DMF) / Water (95:5 v/v) | Soluble | Employed as a solvent for the RAFT polymerization of 3-APB.[4][5] |

| Water | Limited Solubility | A similar compound, 3-Methacrylamidophenylboronic acid, is reported to have limited solubility in water.[6] The acrylamido group in 3-APB is hydrophilic, which may enhance water solubility to some extent. |

| Polar Organic Solvents (e.g., DMF, Dichloromethane) | Likely Soluble | 3-Methacrylamidophenylboronic acid is soluble in these solvents.[6] It is noted that the polymer of 3-APB has limited solubility, but this is improved by protecting the boronic acid group, rendering it soluble in DMF.[4] |

| Polyacrylamide-Urea Mix | Soluble | A product review mentioned that a fine powder form of 3-APB is easy to dissolve in this mixture for electrophoresis gel preparation. |

It is important to note that the solubility of boronic acids can be influenced by pH, as the boronic acid moiety can exist in equilibrium between a neutral trigonal form and an anionic tetrahedral form. The latter, typically formed at higher pH, can exhibit different solubility characteristics.

Experimental Protocol for Determining Quantitative Solubility

The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound, based on established methods for organic compounds.

Objective: To determine the saturation solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetonitrile, tetrahydrofuran)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

HPLC Method:

-

Develop an HPLC method with a suitable column (e.g., C18) and mobile phase to achieve good separation and peak shape for 3-APB.

-

Use a UV detector set at a wavelength where 3-APB has maximum absorbance.

-

Prepare a series of standard solutions of 3-APB of known concentrations to generate a calibration curve.

-

Inject the diluted samples and the standard solutions into the HPLC system.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) of 3-APB in each solvent.

-

Prepare a series of standard solutions of 3-APB in each solvent to generate a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the diluted samples.

-

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of 3-APB in the diluted samples.

-

Calculate the original concentration in the saturated supernatant, taking into account the dilution factor.

-

Express the solubility in desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Visualizing Workflows and Applications

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Application Pathway: Glucose Sensing Mechanism

This compound is a cornerstone monomer for the development of glucose-responsive materials. The following diagram illustrates the fundamental principle of its application in glucose sensing.

Conclusion

This compound is a monomer of significant interest with a solubility profile that is crucial for its successful application. While quantitative data is sparse, qualitative assessments indicate its solubility in common organic solvents used in polymer synthesis, such as THF, DMSO, and DMF, particularly in aqueous mixtures. For researchers and drug development professionals, the provided general experimental protocol offers a robust framework for determining the precise solubility of 3-APB in specific solvent systems relevant to their work. A thorough understanding and experimental determination of its solubility will continue to be a key factor in unlocking the full potential of 3-APB in the next generation of smart biomaterials.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and Development of Poly(N-Hydroxyethyl Acrylamide)-Ran-3-Acrylamidophenylboronic Acid Polymer Fluid for Potential Application in Affinity Sensing of Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pH-Triggered reversible morphological inversion of orthogonally-addressable poly(this compound)-block-poly(acrylamidoethylamine) micelles and their shell crosslinked nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20100029545A1 - Boronic acid-containing block copolymers for controlled drug delivery - Google Patents [patents.google.com]

- 6. Buy 3-Methacrylamidophenylboronic acid (EVT-331956) | 48150-45-4 [evitachem.com]

Early Studies on 3-Aminophenylboronic Acid in Polymer Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the incorporation of 3-aminophenylboronic acid (3-APBA) into polymeric structures. It focuses on the early studies that established the synthesis, characterization, and application of these polymers, particularly in the realm of glucose-responsive materials for drug delivery. This document adheres to stringent data presentation, experimental protocol detailing, and visualization requirements to serve as a comprehensive resource.

Core Concepts: The Significance of 3-APBA in Polymer Chemistry

3-Aminophenylboronic acid (3-APBA) has emerged as a crucial monomer in the development of "smart" polymers due to the unique ability of its boronic acid moiety to reversibly bind with cis-diols, such as those found in glucose. This interaction is pH-dependent and forms the basis for designing polymers that can respond to changes in glucose concentration, making them highly valuable for applications like self-regulated insulin (B600854) delivery systems.[1][2] Early research in this area focused on synthesizing polymers that could exhibit a significant and reversible change in their physical properties, such as swelling or solubility, in response to physiologically relevant glucose levels.

Glucose-Responsive Mechanism

The fundamental principle behind the glucose-responsive behavior of 3-APBA-containing polymers lies in the equilibrium between the uncharged, trigonal boronic acid and the charged, tetrahedral boronate ion.[3] In an aqueous environment, the boronic acid group exists in this equilibrium. The binding of a diol, like glucose, shifts this equilibrium towards the charged boronate form, increasing the hydrophilicity and charge density of the polymer chain. This change in charge and hydrophilicity drives macroscopic changes in the polymer, such as the swelling of a hydrogel or the dissolution of a polymer assembly.[1]

Synthesis of 3-APBA-Containing Polymers

Early studies predominantly focused on the synthesis of copolymers of 3-APBA with other functional monomers, such as N-isopropylacrylamide (NIPAM), to create environmentally sensitive hydrogels. Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization emerged as a key technique for synthesizing well-defined block copolymers with controlled molecular weights and low polydispersity.[4]

Synthesis of 3-Acrylamidophenylboronic Acid (3-AAPBA) Monomer

A common precursor for polymerization is the acrylamide (B121943) derivative of 3-APBA (3-AAPBA).

Experimental Protocol:

-

Dissolve 3-aminophenylboronic acid monohydrate (e.g., 21.9 mmol) in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water.[4][5]

-

Cool the solution to 0-5 °C in an ice bath.

-

Add sodium bicarbonate (e.g., 44.0 mmol) to the solution.

-

Slowly add acryloyl chloride (e.g., 44.1 mmol) to the mixture while stirring.

-

Allow the reaction to proceed overnight, gradually warming to room temperature.

-

Remove the THF via vacuum evaporation.

-

The crude product can be further purified by stirring in ethyl acetate, followed by filtration and washing of the organic layer.[6]

RAFT Polymerization of 3-AAPBA-Containing Copolymers

A representative example is the synthesis of poly(N-isopropylacrylamide)-block-poly(this compound) (PNIPAM-b-PAPBA).

Experimental Protocol:

-

Synthesis of PNIPAM Macro-Chain Transfer Agent (CTA):

-

A mixture of NIPAM, a RAFT agent (e.g., S-1-dodecyl-S´-(α,α´-dimethyl-α´´-acetic acid) trithiocarbonate (B1256668) - DMP), and an initiator (e.g., 2,2′-azobisisobutyronitrile - AIBN) is prepared in a suitable solvent like anhydrous dimethylformamide (DMF).[4]

-

The solution is degassed through several freeze-pump-thaw cycles.

-

The polymerization is carried out at an elevated temperature (e.g., 70°C) for a specific duration.[4]

-

The resulting PNIPAM macro-CTA is purified, often by precipitation in a non-solvent like cold ether.

-

-

Chain Extension with 3-AAPBA:

-

The purified PNIPAM macro-CTA is dissolved in a solvent mixture (e.g., DMF/water) along with the 3-AAPBA monomer and AIBN.[6]

-

The reaction mixture is again deoxygenated.

-

The polymerization is conducted at a controlled temperature (e.g., 70°C) until a desired conversion is reached.[6]

-

The final block copolymer is purified by precipitation.

-

Quantitative Data from Early Studies

The following tables summarize key quantitative data extracted from seminal studies on 3-APBA-containing polymers.

Polymer Synthesis and Characterization

| Polymer System | Monomer/CTA/Initiator Ratio | Polymerization Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| PAPBA | [APBA]:[DDMAT]:[AIBN] = 50:1:0.2 | 7 | 70 | 6,200 | 1.08 | [6] |

| PNIPAM-b-PAPBA | [APBA]/[macro-CTA]/[AIBN] = 20:1:0.1 | Not Specified | Not Specified | 19,200 | 1.22–1.39 | [4] |

Note: Mn (Number-average molecular weight), PDI (Polydispersity Index), PAPBA (poly(this compound)), DDMAT (2-dodecylsulfanylthiocarbonylsulfanyl-2-methylpropionic acid), AIBN (2,2′-azobisisobutyronitrile).

Glucose-Responsive Properties

| Polymer System | Condition | Property Measured | Change Observed | Glucose Conc. | Reference |

| P(NIPAM-PBA) microgels (10 mol% PBA) | Room Temperature | Hydrodynamic Diameter | Swelling | Not Specified | [3] |

| P(NIPAM-PBA) microgels | Increased Temperature | Volume Phase Transition | Two-stage transition | In the presence of glucose | [1][3] |

| PHEAA-ran-PAAPBA | 25°C, pH 7.4 | Kinematic Viscosity | Increase | 27-468 mg/mL | [5][7] |

| P(AAPBA-co-DMAA-co-AAm) hydrogel | 37°C, pH 7.4 | Swelling Ratio | >10 times | >200 mg/dL | [8] |

| p(MPBA-co-AAm) hydrogel | Varying pH | Swelling | Monotonic increase with pH | 0-100 mM |

Note: P(NIPAM-PBA) (poly(N-isopropylacrylamide-co-phenylboronic acid)), PHEAA-ran-PAAPBA (poly(N-hydroxyethyl acrylamide)-ran-3-acrylamidophenylboronic acid), P(AAPBA-co-DMAA-co-AAm) (poly(this compound-co-N,N-dimethylacrylamide-co-acrylamide)), p(MPBA-co-AAm) (poly(methacrylamidophenylboronic acid-co-acrylamide)).

Applications in Drug Delivery and Beyond

The primary driver for the development of 3-APBA-containing polymers was their potential for self-regulated drug delivery, particularly for insulin. The concept involves encapsulating insulin within a 3-APBA-based hydrogel or nanoparticle. At low glucose levels, the polymer remains in a collapsed or aggregated state, retaining the drug. As blood glucose rises, the polymer swells or disassembles, releasing the encapsulated insulin.[9]

Beyond insulin delivery, early research also explored other applications, including:

-

Bacterial Detection: Utilizing the interaction between boronic acid and the diol-containing polysaccharides on bacterial cell walls for sensor development.[10][11]

-

Boron Neutron Capture Therapy (BNCT): Developing boron-rich nanoparticles for targeted cancer therapy.[12]

-

Electrochemical Biosensors: Creating enzyme-free sensors for detecting glycated hemoglobin (HbA1c), a key diabetic marker.[13]

Conclusion

The early studies on 3-aminophenylboronic acid in polymer chemistry laid a robust foundation for the now-burgeoning field of glucose-responsive materials. Through controlled polymerization techniques like RAFT, researchers were able to synthesize well-defined polymers and demonstrate their sensitivity to glucose at physiological conditions. This pioneering work has paved the way for the ongoing development of sophisticated drug delivery systems, diagnostic tools, and other advanced biomedical technologies. The detailed experimental protocols and quantitative data from these initial investigations remain a valuable resource for scientists and engineers continuing to innovate in this exciting area.

References

- 1. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and volume phase transitions of glucose-sensitive microgels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Development of Poly(N-Hydroxyethyl Acrylamide)-Ran-3-Acrylamidophenylboronic Acid Polymer Fluid for Potential Application in Affinity Sensing of Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pH-Triggered reversible morphological inversion of orthogonally-addressable poly(this compound)-block-poly(acrylamidoethylamine) micelles and their shell crosslinked nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and development of poly(N-hydroxyethyl acrylamide)-ran-3-acrylamidophenylboronic acid polymer fluid for potential application in affinity sensing of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phenylboronic acid-based glucose-responsive polymeric nanoparticles: synthesis and applications in drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of phenylboronic acid-modified polymer nanoparticles that exert excellent BNCT therapeutic effect on sialic acid over expressing tumors [inis.iaea.org]

- 13. Using poly(3-aminophenylboronic acid) thin film with binding-induced ion flux blocking for amperometric detection of hemoglobin A1c - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Acrylamidophenylboronic Acid (CAS Number: 99349-68-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acrylamidophenylboronic acid (CAS No. 99349-68-5), also known as (3-(acryloylamino)phenyl)boronic acid, is a versatile bifunctional monomer that has garnered significant attention in the fields of materials science, biotechnology, and drug delivery. Its unique molecular architecture, incorporating both a polymerizable acrylamide (B121943) group and a diol-binding phenylboronic acid moiety, allows for the synthesis of "smart" polymers that can respond to specific biological stimuli, most notably glucose. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and logical workflows.

Chemical Information and Properties

This compound is a white to off-white crystalline powder. The presence of the boronic acid group allows for reversible covalent interactions with cis-diols, a characteristic that is central to its utility in glucose sensing and drug delivery systems.[1][2] The acrylamide functional group provides a reactive handle for polymerization, enabling its incorporation into various polymer backbones.[3]

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀BNO₃ | [4][5] |

| Molecular Weight | 190.99 g/mol | [4][5] |

| Melting Point | 129-146 °C | [5] |

| pKa | 8.05 ± 0.10 (Predicted) | [6] |

| Appearance | White to off-white crystalline powder | [5] |

| Storage Temperature | 2-8 °C | [5] |

| Solubility | Soluble in water and polar organic solvents such as DMSO and THF.[7] Limited solubility in nonpolar organic solvents. | [7][8] |

Spectral Data

-

¹H NMR (DMSO-d₆): δ 10.06 (s, 1H, NH), 8.01 (s, 2H, B-(OH)₂), 7.86, 7.81–7.78, 7.49–7.47, 7.29–7.24 (s, d, d, t, 1H each, ArH), 6.48–6.39 (2d, 1H, vinyl CH₂), 6.26–6.19 (dd, 1H, vinyl CH₂), 5.73–5.69 (dd, 1H, vinyl CH).[6]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the N-H, C=O (amide), and B-O bonds.[4]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of functional polymers.

Synthesis of this compound

This protocol describes the synthesis of this compound from 3-aminophenylboronic acid and acryloyl chloride.[6]

Materials:

-

3-Aminophenylboronic acid monohydrate

-

Acryloyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve 3.90 g (21.9 mmol) of 3-aminophenylboronic acid in a mixture of 66 mL of THF and 66 mL of deionized water.

-

Add 4.05 g (48.2 mmol) of sodium bicarbonate to the solution.

-

Cool the flask in an ice bath to below 5 °C with constant stirring.

-

Slowly add a solution of 4.36 g (48.3 mmol) of acryloyl chloride in 7 mL of anhydrous THF dropwise over 1 hour.

-

Allow the reaction mixture to stir overnight, gradually warming to room temperature.

-

Remove the THF from the reaction mixture using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude product from hot water to obtain pure this compound as a white to off-white solid.

Synthesis of a Glucose-Responsive Block Copolymer for Insulin (B600854) Delivery

This protocol details the synthesis of poly(this compound)-block-poly(N-vinylcaprolactam) nanoparticles via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization for glucose-sensitive insulin delivery.[8]

Materials:

-

This compound (AAPBA)

-

N-Vinylcaprolactam (NVCL)

-

S,S'-bis(α,α'-dimethyl-α''-acetic acid)-trithiocarbonate (DDATC) (RAFT agent)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Reaction tube

-

Oil bath

-

Nitrogen source

Procedure:

-

Synthesis of p(AAPBA) macro-RAFT agent:

-

In a 50 mL reaction tube, dissolve 1000 mg of AAPBA, 10 mg of DDATC, and 1 mg of AIBN in 1 mL of DMF.

-

Purge the solution with nitrogen for 30 minutes.

-

Place the sealed tube in an oil bath at 70 °C for 12 hours.

-

Terminate the reaction by cooling the tube in an ice-water bath.

-

Precipitate the polymer by adding the reaction mixture to diethyl ether.

-

Wash the precipitate with acetone and dry under vacuum to obtain the p(AAPBA) macro-RAFT agent.

-

-

Synthesis of p(AAPBA-b-NVCL) block copolymer:

-

In a reaction tube, dissolve the p(AAPBA) macro-RAFT agent and NVCL monomer in DMF.

-

Add AIBN as the initiator.

-

Deoxygenate the solution by purging with nitrogen.

-

Polymerize at 70 °C for the desired time to achieve the target block length.

-

Purify the block copolymer by precipitation in a non-solvent and drying under vacuum.

-

Preparation of a Self-Healing Hydrogel

This protocol describes the synthesis of a copolymer hydrogel of this compound with N,N-dimethylacrylamide and acrylamide, which exhibits self-healing properties. The boronic acid moieties can form reversible crosslinks, contributing to the self-healing capability.

Materials:

-

This compound (AAPBA)

-

N,N-dimethylacrylamide (DMAA)

-

Acrylamide (AAm)

-

N,N'-Methylenebis(acrylamide) (MBA) (Crosslinker)

-

Ammonium persulfate (APS) (Initiator)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Deionized water

Procedure:

-

In a vial, dissolve the desired amounts of AAPBA, DMAA, and AAm monomers, along with the crosslinker MBA, in DMSO.

-

Deoxygenate the solution by bubbling with nitrogen gas for 20-30 minutes.

-

Add the initiator, APS, to the monomer solution and mix thoroughly.

-

Add the accelerator, TEMED, to initiate the polymerization.

-

Quickly pour the solution into a mold and allow it to polymerize at room temperature for several hours to form the hydrogel.

-

Immerse the resulting hydrogel in deionized water to remove any unreacted monomers and solvent, allowing it to swell to equilibrium.

Boronate Affinity Gel Electrophoresis

This protocol describes the preparation of a polyacrylamide gel containing this compound for the affinity-based separation of cis-diol-containing molecules like glycoproteins and certain nucleic acids.

Materials:

-

This compound (AAPBA)

-

Acrylamide/bis-acrylamide solution (e.g., 40%)

-

Tris-borate-EDTA (TBE) buffer

-

Ammonium persulfate (APS)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

Electrophoresis apparatus

Procedure:

-

Prepare the gel solution by dissolving urea in TBE buffer.

-

Add the acrylamide/bis-acrylamide solution to the urea-TBE mixture.

-

Dissolve this compound in the gel solution with gentle mixing.

-

Initiate polymerization by adding freshly prepared APS solution and TEMED.

-

Immediately pour the gel solution between the glass plates of the electrophoresis cassette and insert the comb.

-

Allow the gel to polymerize completely (typically 30-60 minutes).

-

Assemble the electrophoresis apparatus, fill the reservoirs with running buffer (TBE), and load the samples.

-

Run the gel at a constant voltage or current until the desired separation is achieved.

Representative Suzuki Coupling Reaction

Materials:

-

This compound

-

Aryl halide (e.g., 4-iodoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

n-Propanol

-

Deionized water

-

Reaction flask with condenser

-

Nitrogen atmosphere

Procedure:

-

To a reaction flask equipped with a condenser and under a nitrogen atmosphere, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and n-propanol.

-

Stir the mixture until all solids are dissolved.

-

Add palladium(II) acetate (e.g., 0.03 eq) and triphenylphosphine (e.g., 0.12 eq).

-

Add a 2M aqueous solution of sodium carbonate (e.g., 1.3 eq).

-

Heat the reaction mixture to reflux (around 100 °C) and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Applications

The unique properties of this compound have led to its use in a variety of advanced applications.

-

Glucose-Responsive Drug Delivery: Polymers and hydrogels containing this compound can swell or shrink in response to glucose concentrations, enabling the controlled release of encapsulated drugs, such as insulin.[3][8]

-

Biosensors: The ability of the boronic acid moiety to bind with sugars makes this compound a key component in the development of glucose sensors.[2]

-

Self-Healing Materials: Hydrogels crosslinked through reversible boronate ester bonds can exhibit self-healing properties, making them attractive for applications in tissue engineering and regenerative medicine.[3]

-

Affinity Chromatography and Electrophoresis: Materials functionalized with this compound can be used for the selective separation and analysis of glycoproteins and other cis-diol-containing biomolecules.

-

Organic Synthesis: As a boronic acid derivative, it can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental transformation in organic synthesis.

Conclusion

This compound is a highly valuable and versatile chemical building block for the development of advanced functional materials. Its dual reactivity allows for its incorporation into polymeric structures that can respond to their environment, opening up exciting possibilities in the fields of drug delivery, diagnostics, and materials science. The detailed protocols provided in this guide are intended to facilitate further research and innovation utilizing this remarkable compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 4. This compound | C9H10BNO3 | CID 10321331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(丙烯酰胺基)苯硼酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. d-nb.info [d-nb.info]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Acrylamidophenylboronic Acid

Introduction

3-Acrylamidophenylboronic acid (3-AAPBA) is a versatile bifunctional monomer that has garnered significant interest in the fields of materials science, biotechnology, and drug delivery.[1] Its unique structure, incorporating both a polymerizable acrylamide (B121943) group and a diol-binding phenylboronic acid moiety, allows for the creation of "smart" polymers that can respond to changes in glucose concentration.[2] This property makes it a crucial component in the development of glucose sensors, self-regulated drug delivery systems, and responsive hydrogels.[1][2][3]

This document provides detailed protocols for two common methods of synthesizing 3-AAPBA, along with purification techniques and characterization data. The protocols are intended for researchers, scientists, and professionals in drug development.

Synthesis Pathways

There are two primary, well-documented methods for the synthesis of this compound:

-

Reaction with Acryloyl Chloride: This method involves the acylation of 3-aminophenylboronic acid with acryloyl chloride in the presence of a base.[4][5][6][7]

-

Condensation with Acrylic Acid: This approach utilizes a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to facilitate the amide bond formation between 3-aminophenylboronic acid and acrylic acid.[1][7]

The choice of method may depend on the availability of reagents, desired reaction conditions, and scale of the synthesis.

Experimental Protocols

Method 1: Synthesis via Acryloyl Chloride

This protocol is adapted from procedures described in the literature.[5][6]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| 3-Aminophenylboronic acid monohydrate | 154.98 |

| Acryloyl chloride | 90.51 |

| Sodium bicarbonate (NaHCO₃) | 84.01 |

| Tetrahydrofuran (THF) | - |

| Deionized Water (H₂O) | - |

| Ethyl acetate (B1210297) | - |

| Sodium sulfate (B86663) (Na₂SO₄), anhydrous | 142.04 |

| Brine (saturated NaCl solution) | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 3-aminophenylboronic acid monohydrate (3.4 g, 21.9 mmol) in a mixture of 80 mL of THF and water (1:1 v/v).[6]

-

Cool the flask to below 5°C in an ice-water bath.[5]

-

Slowly add sodium bicarbonate (3.7 g, 44.0 mmol) to the stirred solution.[6]

-

In a separate vessel, prepare a solution of acryloyl chloride (3.57 mL, 44.1 mmol) in anhydrous THF (7 mL).[5][6]

-

Add the acryloyl chloride solution dropwise to the cooled reaction mixture over a period of 1 hour.[5]

-

Allow the reaction mixture to stir overnight, gradually warming to room temperature.[5][6]

-

Remove the THF and water under vacuum to obtain an off-white solid.[6]

Purification:

-

Dissolve the solid residue in 50 mL of ethyl acetate.[6]

-

Filter the solution to remove any insoluble impurities.[6]

-

Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate (15 g).[6]

-

Filter the drying agent and evaporate the ethyl acetate under reduced pressure.[6]

-

Recrystallize the resulting solid from water to yield off-white crystals of this compound.[6] A yield of approximately 65% can be expected.[6]

Method 2: Synthesis via EDCI Coupling

This protocol is based on a condensation reaction facilitated by EDCI.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| 3-Aminophenylboronic acid hemisulfate | 186.00 |

| Acrylic acid | 72.06 |

| 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) | 191.70 |

| Sodium hydroxide (B78521) (NaOH) | 40.00 |

| Deionized Water (H₂O) | - |

| Diethyl ether | - |

Procedure:

-

Prepare a solution of acrylic acid (0.43 g, 6 mmol) in 4 mL of deionized water. Adjust the pH to 4.8 using a NaOH solution and cool to 4°C.[1]

-

In a 50 mL three-necked flask under a nitrogen atmosphere, dissolve 3-aminophenylboronic acid hemisulfate (1.12 g, 6 mmol) in 20 mL of deionized water. Adjust the pH to 4.8 with a NaOH solution.[1]

-

Cool the 3-aminophenylboronic acid solution to 4°C in an ice-water bath.[1]

-

Add EDCI (1.15 g, 6 mmol) to the cooled 3-aminophenylboronic acid solution.[1]

-